4-(2-Fluoro-4-methoxyphenyl)benzoic acid
Description
4-(2-Fluoro-4-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a biphenyl core. The benzoic acid moiety is substituted at the para position with a phenyl ring bearing a fluorine atom at the ortho (2-) and a methoxy group at the para (4-) positions. This substitution pattern confers unique electronic and steric properties, making the compound relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURCNRWKWSTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681293 | |
| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178021-58-3 | |
| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Arylboronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to form a hydrogenated derivative.
Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base (e.g., NaOH).
Major Products:
Oxidation: Formation of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde or this compound.
Reduction: Formation of 4-(2-Hydroxy-4-methoxyphenyl)benzoic acid.
Substitution: Formation of 4-(2-Amino-4-methoxyphenyl)benzoic acid or 4-(2-Mercapto-4-methoxyphenyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
4-(2-Fluoro-4-methoxyphenyl)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:
- Nucleophilic Substitution : The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
- Coupling Reactions : It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or improved pharmacological properties.
Medicinal Chemistry
The unique substituents on this compound make it a candidate for drug development. Research indicates potential therapeutic effects, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit specific inflammatory pathways.
- Anticancer Potential : Compounds related to this structure have been studied for their ability to inhibit kinases involved in cancer cell proliferation, suggesting potential applications in oncology.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Inhibition Studies
Research demonstrated that derivatives of this compound exhibited significant inhibition of MEK kinases, which are crucial in cancer signaling pathways. This suggests potential development into targeted therapies for proliferative diseases like cancer.
Neurodegenerative Disease Research
Investigations explored the compound's potential as an intermediate in synthesizing drugs aimed at treating neurodegenerative diseases such as Alzheimer's. Its derivatives were evaluated for their ability to inhibit enzymes linked to disease progression.
Antimicrobial Efficacy
A recent study synthesized new oxadiazole derivatives based on the this compound structure, which exhibited notable antibacterial effects against common pathogens like Escherichia coli and Candida albicans, reinforcing the compound's versatility in medicinal applications.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 4-(2-Fluoro-4-methoxyphenyl)benzoic acid:
Key Observations:
Physicochemical Properties
Melting Points and Solubility:
- 4-(Methoxycarbonyl)-2-fluorobenzoic acid : Melting point = 154–155°C; crystallizes as sheets stabilized by hydrogen bonds .
- 2-Fluoro-4-methoxybenzoic acid: No direct data, but analogs with similar substituents (e.g., 4-(4-fluorophenoxy)benzoic acid) exhibit moderate solubility in polar organic solvents .
Spectral Data:
Structure-Activity Relationships (SAR)
- Fluorine Position : Ortho-fluorine (as in 4-(methoxycarbonyl)-2-fluorobenzoic acid) enhances metabolic stability and electron-withdrawing effects .
- Methoxy Group : Para-methoxy improves solubility and modulates steric interactions .
- Biphenyl vs. Single Benzene : Biphenyl systems (e.g., target compound) offer extended π-systems for receptor binding but may reduce solubility .
Biological Activity
Anti-inflammatory Properties
Research has indicated that 4-(2-Fluoro-4-methoxyphenyl)benzoic acid exhibits notable anti-inflammatory effects. In a study conducted by Zhang et al. (2022), the compound demonstrated significant inhibition of pro-inflammatory cytokine production in vitro . The results are summarized in the following table:
| Cytokine | IC50 (μM) |
|---|---|
| TNF-α | 12.3 ± 1.5 |
| IL-6 | 8.7 ± 0.9 |
| IL-1β | 15.6 ± 2.1 |
These findings suggest that this compound could potentially be developed as a novel anti-inflammatory agent.
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies, particularly against certain enzymes involved in metabolic processes. Li et al. (2023) reported that this compound exhibited potent inhibitory activity against the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. The study revealed an IC50 value of 3.2 μM, indicating potential applications in the management of type 2 diabetes.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In a case study conducted by Jiang et al. (2021), the compound showed selective cytotoxicity against human breast cancer cell lines . The results are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 18.5 ± 2.3 |
| MDA-MB-231 | 22.7 ± 3.1 |
| MCF-10A | >100 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal breast epithelial cells (MCF-10A).
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Research by Sakaki et al. (2020) proposed that the compound acts as a novel retinoid-X-receptor (RXR) antagonist . The study demonstrated that the compound binds to the ligand-binding domain of RXR with high affinity (Kd = 5.3 nM), potentially explaining its diverse biological effects.
Structure-Activity Relationship
A comprehensive structure-activity relationship study conducted by Ma et al. (2023) investigated the impact of various substituents on the biological activity of this compound derivatives. The study revealed that the presence of both the fluorine atom and the methoxy group is crucial for optimal biological activity. Removal or replacement of either group resulted in significantly reduced potency across various biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
